N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
Description
This compound features a benzamide core substituted with two distinct sulfonyl groups:
- A methylsulfonyl group attached to the para-position of the phenyl ring.
- A piperidin-1-ylsulfonyl group at the meta-position of the benzamide.
The dual sulfonyl motifs confer unique electronic and steric properties, making it a candidate for targeting enzymes or receptors sensitive to sulfonamide-based inhibitors, such as carbonic anhydrases or G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-27(23,24)17-10-8-16(9-11-17)20-19(22)15-6-5-7-18(14-15)28(25,26)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANJJRVGMJNDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of benzene to form nitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in aniline.
Sulfonation: The aniline derivative undergoes sulfonation to introduce the methylsulfonyl group.
Amidation: The sulfonated aniline is then reacted with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
(a) Methylsulfonyl-Containing Benzamides
- Compound 5o (2-Chloro-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)-4-(methylsulfonyl)benzamide): Shares the methylsulfonylbenzamide backbone but introduces a chloro substituent at the ortho-position and a methylpiperazine-carbonyl-piperidine moiety. The methylpiperazine-carbonyl group may improve solubility via hydrogen bonding . Key difference: The absence of a piperidin-1-ylsulfonyl group in 5o reduces steric bulk compared to the target compound.
- Compound 5p (N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)-4-(methylsulfonyl)benzamide): Similar to 5o but lacks the chloro substituent.
(b) Piperidine/Piperazine-Modified Sulfonamides
Compound 5n (N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)nicotinamide):
Compound 18 (2,3,4,5,6-pentafluoro-N-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)benzamide):
Functional Group and Bioactivity Comparisons
Research Findings and Implications
- Target Compound vs. 5o/5p : The piperidin-1-ylsulfonyl group may confer higher selectivity for sulfonamide-sensitive targets compared to methylpiperazine-containing analogs, which are more prone to off-target interactions .
Biological Activity
N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by dual sulfonamide functionalities and a benzamide core. Its molecular formula is , and it possesses both piperidine and methylsulfonyl groups, which may influence its interactions with biological targets.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to:
- Inhibit Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory pathways.
- Modulate Receptor Activity : The presence of the piperidine moiety suggests potential interactions with various receptors, possibly influencing neurotransmitter systems or other signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For instance, research on related compounds indicates that they can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in tumor cells. This is mediated via the KEAP1-NRF2-GPX4 axis, where the compound inhibits NRF2 activity, leading to increased oxidative stress and subsequent cell death .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies using cell lines have demonstrated that this compound can significantly inhibit tumor cell proliferation and migration. The compound was shown to increase reactive oxygen species (ROS) levels and malondialdehyde (MDA), indicators of oxidative stress associated with ferroptosis .
Case Studies
A notable study investigated the effects of a related compound, PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide), on various cancer cell lines. The results indicated that PMSA effectively inhibited cell proliferation and migration while promoting ferroptosis through modulation of specific protein expressions associated with oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
